molecular formula C26H20ClN3O2 B2749478 3-(4-chlorophenyl)-5-(3-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 866342-54-3

3-(4-chlorophenyl)-5-(3-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2749478
CAS No.: 866342-54-3
M. Wt: 441.92
InChI Key: AORCEWIMVCFYKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-5-(3-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a fused heterocyclic compound belonging to the pyrazoloquinoline family. Its structure integrates a pyrazolo[4,3-c]quinoline core fused with a 1,4-dioxane ring, substituted at the 3-position with a 4-chlorophenyl group and at the 5-position with a 3-methylbenzyl moiety. The incorporation of a 1,4-dioxino ring and chlorophenyl/methylbenzyl substituents likely enhances its metabolic stability and target-binding affinity compared to simpler analogs .

Properties

IUPAC Name

14-(4-chlorophenyl)-17-[(3-methylphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3O2/c1-16-3-2-4-17(11-16)14-30-15-21-25(18-5-7-19(27)8-6-18)28-29-26(21)20-12-23-24(13-22(20)30)32-10-9-31-23/h2-8,11-13,15H,9-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORCEWIMVCFYKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C3C(=NN=C3C4=CC5=C(C=C42)OCCO5)C6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-chlorophenyl)-5-(3-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its anticancer properties, mechanisms of action, and other therapeutic potentials.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Dioxino and Pyrazolo Moieties : These contribute to its reactivity and ability to interact with biological targets.
  • Chlorophenyl and Methylbenzyl Substituents : These groups enhance lipophilicity and may influence pharmacokinetic behavior.
PropertyValue
Molecular FormulaC₁₉H₁₈ClN₂O₂
Molecular Weight344.81 g/mol
IUPAC NameThis compound

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

In a study evaluating the compound's efficacy against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines:

  • IC₅₀ Values : The compound exhibited IC₅₀ values of approximately 10 µg/mL against both cell lines.
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells by modulating the Bax/Bcl-2 ratio and activating caspase pathways.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in cancer cell proliferation.
  • Receptor Interaction : The compound can bind to various receptors, modulating their activity and leading to therapeutic effects.

Other Biological Activities

Beyond anticancer effects, preliminary studies suggest potential applications in:

  • Antimicrobial Activity : The compound's structure indicates possible antifungal and antibacterial properties.
  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation in various models.

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

  • Formation of the Quinoline Core : Achieved through traditional methods such as Skraup synthesis.
  • Introduction of Functional Groups : Dioxino and pyrazolo groups are added through cyclization reactions.

Table 2: Summary of Research Findings

Study FocusFindings
Anticancer ActivitySignificant cytotoxicity against MCF-7 and HepG2 cells
Mechanism of ActionInduces apoptosis via caspase activation
Antimicrobial PotentialPromising activity against pathogenic fungi

Comparison with Similar Compounds

Halogen-Substituted Derivatives

  • 3-(4-Ethylphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline (): Substituents: 4-Ethylphenyl (3-position) and 3-fluorobenzyl (5-position). Molecular Weight: 439.49 g/mol (C₂₇H₂₂FN₃O₂). Key Difference: Replacement of the 4-chlorophenyl group with 4-ethylphenyl and introduction of a fluorine atom in the benzyl group. Fluorine’s electronegativity may alter electronic properties and binding interactions compared to chlorine .
  • 5-[(4-Chlorophenyl)methyl]-7,8-dimethoxy-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline (): Substituents: 4-Methoxyphenyl (3-position), 4-chlorobenzyl (5-position), and dimethoxy groups on the quinoline ring.

Heterocyclic Core Modifications

  • 4-{9-Chloro-3,4-dihydro-2H-pyrano[3,2-c]quinolin-5-yl}benzonitrile (): Core Structure: Pyrano[3,2-c]quinoline instead of pyrazolo[4,3-c]quinoline. Molecular Formula: C₁₉H₁₇ClN₂O. Key Difference: Replacement of the pyrazole ring with a pyran ring reduces nitrogen content, which may diminish hydrogen-bonding capabilities and alter pharmacological profiles .

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₂₆H₂₂ClN₃O₂* 452.93 4-Chlorophenyl, 3-methylbenzyl, dioxino High lipophilicity (predicted)
3-(4-Ethylphenyl)-5-(3-fluorobenzyl)-... () C₂₇H₂₂FN₃O₂ 439.49 4-Ethylphenyl, 3-fluorobenzyl Enhanced electronic effects
5-[(4-Chlorophenyl)methyl]-7,8-dimethoxy-... () C₂₆H₂₂ClN₃O₃ 475.93 4-Methoxyphenyl, dimethoxy, chlorobenzyl Improved solubility
4-{9-Chloro-3,4-dihydro-2H-pyrano[3,2-c]quinolin-5-yl}benzonitrile () C₁₉H₁₇ClN₂O 324.81 Pyrano ring, benzonitrile Lower molecular weight, reduced polarity

*Calculated based on structural analogs in –4 and 10.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.